4-(3,5-Difluorophenyl)Piperidine Hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “4-(3,5-Difluorophenyl)Piperidine Hydrochloride” is C11H14ClF2N . The molecular weight is 233.69 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 233.69 . Unfortunately, specific information about its melting point, boiling point, and density was not found in the available resources.
Scientific Research Applications
Synthesis Techniques and Applications :
Synthesis of Piperidine Derivatives : A study by Zheng Rui (2010) explored the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, a close relative of the compound , using piperidine-4-carboxylic acid and ethyl carbonochloridate. This synthesis achieved a reasonable overall yield of 62.4%, highlighting the compound's potential for efficient production (Zheng Rui, 2010).
Antimicrobial Activity : L. Mallesha and K. Mohana (2014) synthesized 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Some of these compounds showed good antimicrobial activity against pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014).
Crystal and Molecular Structure Analysis :
- Crystal Structure of Piperidine Derivatives : M. Szafran, A. Komasa, and E. Bartoszak-Adamska (2007) conducted a study on 4-Piperidinecarboxylic acid hydrochloride, a compound structurally related to 4-(3,5-Difluorophenyl)Piperidine Hydrochloride. They characterized the crystal structure using single crystal X-ray diffraction and FTIR spectrum, providing valuable insights into the molecular configuration of such compounds (M. Szafran et al., 2007).
Potential Therapeutic Applications :
- Gastric Antisecretory Agents : A study by M. Scott et al. (1983) on 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, which share structural similarities with this compound, revealed their potential as gastric antisecretory agents in the treatment of peptic ulcer disease (M. Scott et al., 1983).
Biochemical and Pharmacological Studies :
- Metabolic Activity in Obese Rats : F. Massicot, E. Steiner, and J. Godfroid (1985) researched a compound structurally related to this compound, observing its impact on free fatty acid concentration in obese rats, suggesting potential applications in metabolic studies (F. Massicot et al., 1985).
Synthesis of Antipsychotic Drugs :
- Synthesis of Iloperidone : Hu Wenhao (2011) synthesized Iloperidone, an antipsychotic drug, from (2,4-difluorophenyl)-piperidin-4-ylmethanone hydrochloride, closely related to this compound. This demonstrates the compound's relevance in the synthesis of clinically significant pharmaceuticals (Hu Wenhao, 2011).
Properties
IUPAC Name |
4-(3,5-difluorophenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h5-8,14H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJMPFBDUAVODB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC(=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661379 | |
Record name | 4-(3,5-Difluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004618-89-6 | |
Record name | 4-(3,5-Difluorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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